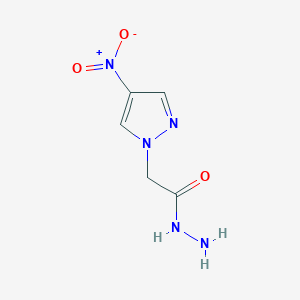
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride, commonly known as MPCA hydrochloride, is an organic compound derived from the amino acid lysine. It is a white crystalline solid that is soluble in water and has a variety of uses in the scientific research field. MPCA hydrochloride is a versatile compound that can be used for a wide range of applications, from synthesis to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
MPCA hydrochloride is used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological processes, such as the metabolism of carbohydrates and the action of hormones. Additionally, MPCA hydrochloride is used in the study of cell signaling pathways and drug metabolism.
Wirkmechanismus
MPCA hydrochloride acts as a chelating agent, binding to metal ions and forming complexes. These complexes can then be used for a variety of purposes, such as to study the structure and function of enzymes and other proteins. Additionally, MPCA hydrochloride can be used as a substrate for enzyme-catalyzed reactions, as well as for the synthesis of peptides and proteins.
Biochemical and Physiological Effects
MPCA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphatases and proteases, as well as to modulate the activity of cell signaling pathways. Additionally, MPCA hydrochloride has been shown to have an effect on the metabolism of carbohydrates and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
MPCA hydrochloride is a versatile compound with a variety of uses in the laboratory. It is relatively easy to synthesize and is soluble in water, making it convenient for use in experiments. Additionally, it can be used as a substrate for enzyme-catalyzed reactions and as a chelating agent for metal ions. However, MPCA hydrochloride is sensitive to light and heat, and should be stored in a cool, dark place.
Zukünftige Richtungen
MPCA hydrochloride is a versatile compound with a variety of potential applications in the scientific research field. Future research can focus on the development of new synthesis methods for MPCA hydrochloride, as well as on the study of its biochemical and physiological effects. Additionally, further research can be done on the use of MPCA hydrochloride as a chelating agent, as well as on its potential applications in drug metabolism and cell signaling pathways. Finally, future research can also focus on the development of new uses for MPCA hydrochloride, such as in the synthesis of peptides and proteins.
Synthesemethoden
MPCA hydrochloride can be synthesized from lysine using a two-step process. First, lysine is treated with a base such as sodium hydroxide to form the amide of lysine. The amide is then reacted with an acid such as hydrochloric acid to form the hydrochloride salt of MPCA. This method is simple and efficient, making MPCA hydrochloride a convenient compound for laboratory use.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylpyridine", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 3-methylpyridine with ethyl acetoacetate in the presence of sodium borohydride to form (3S)-1-methylpiperidine-3-carboxylic acid ethyl ester.", "Step 2: Hydrolyze the ester using hydrochloric acid to obtain (3S)-1-methylpiperidine-3-carboxylic acid.", "Step 3: Convert the acid to its hydrochloride salt by reacting with hydrochloric acid.", "Step 4: Purify the product by recrystallization from water and drying with magnesium sulfate." ] } | |
| 2061169-12-6 | |
Molekularformel |
C7H14ClNO2 |
Molekulargewicht |
179.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



